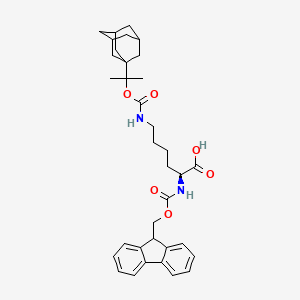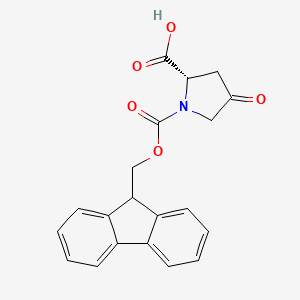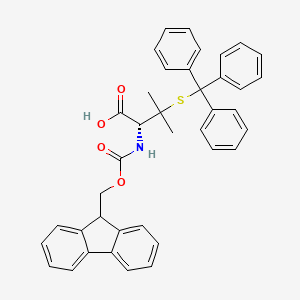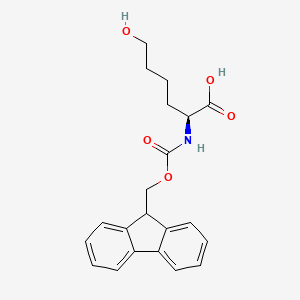
Fmoc-D-Tyr(Po3Me2)-OH
Overview
Description
Fmoc-D-Tyr(Po3Me2)-OH: is a derivative of the amino acid tyrosine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a dimethyl phosphate group. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The Fmoc group serves as a temporary protecting group for the amino group, allowing for selective deprotection and subsequent peptide bond formation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Tyr(Po3Me2)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-tyrosine is protected with the Fmoc group using Fmoc chloride in the presence of a base such as sodium carbonate.
Phosphorylation: The hydroxyl group of the tyrosine residue is phosphorylated using dimethyl phosphorochloridate in the presence of a base like triethylamine.
Purification: The product is purified using techniques such as column chromatography to obtain the final compound, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Phosphorylation: The dimethyl phosphate group can undergo hydrolysis to form the free phosphate group.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF).
Phosphorylation: Dimethyl phosphorochloridate and triethylamine.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products:
Deprotection: D-Tyr(Po3Me2)-OH.
Phosphorylation: Fmoc-D-Tyr(PO4H2)-OH.
Coupling: Peptides containing Fmoc-D-Tyr(Po3Me2)-OH as a residue
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-D-Tyr(Po3Me2)-OH is used in the synthesis of phosphorylated peptides, which are important in studying protein phosphorylation and signal transduction pathways.
Biology:
Protein Studies: Phosphorylated peptides are used as substrates in kinase assays to study enzyme activity and regulation.
Medicine:
Drug Development: Phosphorylated peptides are investigated for their potential as therapeutic agents in diseases related to abnormal phosphorylation, such as cancer.
Industry:
Mechanism of Action
The mechanism of action of Fmoc-D-Tyr(Po3Me2)-OH involves its incorporation into peptides, where the phosphorylated tyrosine residue can mimic natural phosphorylation events. This allows for the study of protein-protein interactions, enzyme-substrate recognition, and signal transduction pathways. The Fmoc group facilitates the stepwise assembly of peptides by protecting the amino group during synthesis .
Comparison with Similar Compounds
Fmoc-D-Tyr(tBu)-OH: Similar structure but with a tert-butyl protecting group instead of a phosphate group.
Fmoc-L-Tyr(Po3Me2)-OH: The L-isomer of the compound, used in similar applications but with different stereochemistry.
Uniqueness:
Phosphorylation: The presence of the dimethyl phosphate group makes Fmoc-D-Tyr(Po3Me2)-OH unique for studying phosphorylation.
Stereochemistry: The D-isomer provides different biological activity compared to the L-isomer, allowing for the study of stereospecific interactions
Properties
IUPAC Name |
(2R)-3-(4-dimethoxyphosphoryloxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26NO8P/c1-32-36(31,33-2)35-18-13-11-17(12-14-18)15-24(25(28)29)27-26(30)34-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,27,30)(H,28,29)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHCDMSMVMNCER-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COP(=O)(OC)OC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201140449 | |
| Record name | D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, dimethyl phosphate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201140449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201335-92-4 | |
| Record name | D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, dimethyl phosphate (ester) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201335-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, dimethyl phosphate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201140449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















